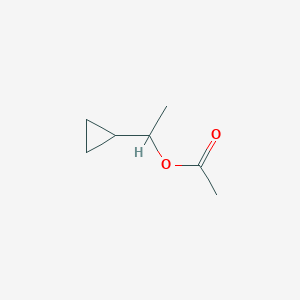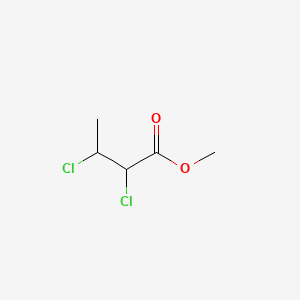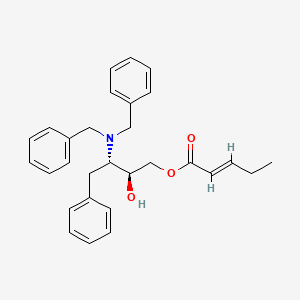
Styrene,butadiene,divinylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Styrene, butadiene, and divinylbenzene are important monomers used in the production of various polymers. Styrene is a colorless liquid that is used to make polystyrene and other copolymers. Butadiene is a gas that is used in the production of synthetic rubber. Divinylbenzene is a cross-linking agent that is used to produce ion exchange resins and other cross-linked polymers. When combined, these monomers can form copolymers with unique properties that are useful in a wide range of applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of styrene, butadiene, and divinylbenzene copolymers typically involves free radical polymerization. This process can be carried out using various techniques, including suspension, emulsion, and solution polymerization. The choice of technique depends on the desired properties of the final product.
Suspension Polymerization: In this method, the monomers are dispersed in water with the help of a stabilizing agent. The polymerization is initiated by a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Emulsion Polymerization: This technique involves the use of surfactants to create micelles in which the polymerization occurs. The monomers are emulsified in water, and the polymerization is initiated by a water-soluble initiator, such as potassium persulfate.
Solution Polymerization: In this method, the monomers are dissolved in a suitable solvent, and the polymerization is initiated by a free radical initiator.
Industrial Production Methods
Industrial production of styrene, butadiene, and divinylbenzene copolymers often involves continuous processes to ensure consistent product quality and high production rates. The choice of production method depends on the specific application and desired properties of the final product.
化学反応の分析
Types of Reactions
Styrene, butadiene, and divinylbenzene copolymers can undergo various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The copolymers can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures between 20-80°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures between 0-50°C.
Substitution: Halogens, alkylating agents; temperatures between 20-100°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxyl or carboxyl-functionalized polymers, while substitution can introduce halogen or alkyl groups into the polymer .
科学的研究の応用
Styrene, butadiene, and divinylbenzene copolymers have a wide range of scientific research applications, including:
Biology: The copolymers can be functionalized with biomolecules for use in biosensors and bioseparation.
Medicine: The copolymers are used in drug delivery systems and as materials for medical devices.
Industry: The copolymers are used in the production of ion exchange resins, adhesives, and coatings.
作用機序
The mechanism of action of styrene, butadiene, and divinylbenzene copolymers depends on their specific application. For example, in catalysis, the copolymers can act as supports for metal catalysts, providing a high surface area for the reaction to occur . In drug delivery, the copolymers can encapsulate drugs and release them in a controlled manner .
類似化合物との比較
Styrene, butadiene, and divinylbenzene copolymers can be compared with other similar compounds, such as:
Polystyrene: Polystyrene is a homopolymer of styrene and has different properties compared to the copolymer.
Polybutadiene: Polybutadiene is a homopolymer of butadiene and is primarily used in the production of synthetic rubber.
Divinylbenzene Copolymers: These copolymers can be cross-linked with other monomers to produce materials with different properties.
The uniqueness of styrene, butadiene, and divinylbenzene copolymers lies in their ability to combine the properties of all three monomers, resulting in materials with a wide range of applications and properties .
特性
分子式 |
C22H20 |
|---|---|
分子量 |
284.4 g/mol |
IUPAC名 |
1-[(1E)-buta-1,3-dienyl]-3,4-bis(ethenyl)-2-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H20/c1-4-7-13-20-16-15-19(5-2)21(6-3)22(20)17-14-18-11-9-8-10-12-18/h4-17H,1-3H2/b13-7+,17-14+ |
InChIキー |
RMCJTQBFLGKYFS-OHGNNXCFSA-N |
異性体SMILES |
C=C/C=C/C1=C(C(=C(C=C1)C=C)C=C)/C=C/C2=CC=CC=C2 |
正規SMILES |
C=CC=CC1=C(C(=C(C=C1)C=C)C=C)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


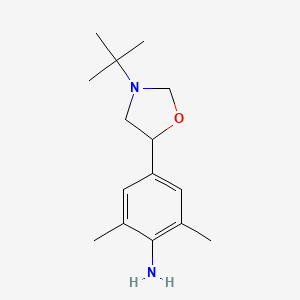
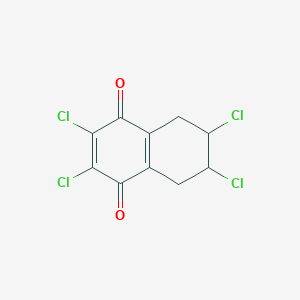


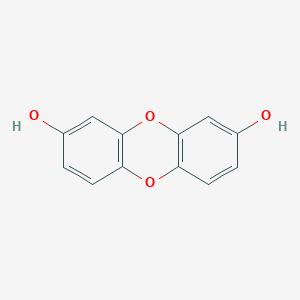
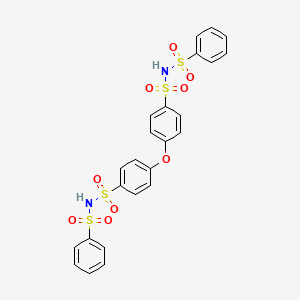
![Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate](/img/structure/B13797455.png)
![Furo[2,3-E]benzoxazole](/img/structure/B13797458.png)
